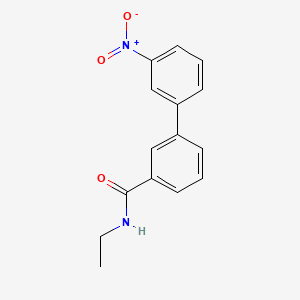

N-Ethyl-3-(3-nitrophenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Ethyl-3-(3-nitrophenyl)benzamide is an organic compound with the molecular formula C15H14N2O3 It is a derivative of benzamide, characterized by the presence of an ethyl group and a nitrophenyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-3-(3-nitrophenyl)benzamide typically involves the reaction of 3-nitrobenzoic acid with ethylamine. The process can be summarized as follows:

Nitration: The nitration of benzoic acid to form 3-nitrobenzoic acid.

Amidation: The reaction of 3-nitrobenzoic acid with ethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and amidation processes, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-3-(3-nitrophenyl)benzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Alkyl halides, aryl halides, and strong bases such as sodium hydride (NaH).

Major Products Formed

Reduction: N-Ethyl-3-(3-aminophenyl)benzamide.

Substitution: Various N-alkyl or N-aryl derivatives of 3-(3-nitrophenyl)benzamide.

Scientific Research Applications

N-Ethyl-3-(3-nitrophenyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Ethyl-3-(3-nitrophenyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethyl group may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

N-Methyl-3-(3-nitrophenyl)benzamide: Similar structure but with a methyl group instead of an ethyl group.

N-Ethyl-4-(4-nitrophenyl)benzamide: Similar structure but with the nitro group in the para position.

Uniqueness

N-Ethyl-3-(3-nitrophenyl)benzamide is unique due to the specific positioning of the nitro group and the ethyl group, which can influence its chemical reactivity and biological activity. The presence of the nitro group in the meta position may result in different electronic and steric effects compared to its para-substituted analogs.

Biological Activity

N-Ethyl-3-(3-nitrophenyl)benzamide is an organic compound that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article explores its biological activity, including antimicrobial and anticancer effects, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C13H12N2O3

- Molecular Weight : 246.25 g/mol

The compound features a nitro group (−NO2) at the meta position relative to the ethyl-substituted benzamide, which influences its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic processes.

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and U87 (glioblastoma). The compound's effectiveness was quantified using IC50 values, with results indicating a dose-dependent response:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 25.72 ± 3.95 |

| U87 | 45.2 ± 13.0 |

Flow cytometry analyses revealed that treatment with this compound leads to increased apoptotic cell populations, suggesting its potential as a therapeutic agent in cancer treatment .

The biological activity of this compound is primarily attributed to its nitro group, which can undergo bioreduction within cells to form reactive intermediates. These intermediates are capable of interacting with cellular macromolecules, leading to cytotoxic effects. Additionally, the ethyl group enhances the lipophilicity of the compound, facilitating better cellular uptake .

Case Studies

- Anticancer Efficacy : In a study involving tumor-bearing mice, administration of this compound resulted in significant tumor growth suppression compared to control groups. The findings support the compound's potential as a lead for new anticancer drugs .

- Antimicrobial Testing : A series of tests against common pathogens demonstrated that this compound had comparable efficacy to established antibiotics, highlighting its potential role in treating resistant infections .

Comparison with Related Compounds

This compound can be compared with similar compounds to understand its unique properties better:

| Compound | Structure | Activity |

|---|---|---|

| N-Methyl-3-(3-nitrophenyl)benzamide | Methyl instead of Ethyl | Moderate anticancer activity |

| N-Ethyl-4-(4-nitrophenyl)benzamide | Nitro group para-position | Lower antimicrobial activity |

The positioning of the nitro group significantly affects both the electronic properties and biological activities of these compounds .

Properties

IUPAC Name |

N-ethyl-3-(3-nitrophenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c1-2-16-15(18)13-7-3-5-11(9-13)12-6-4-8-14(10-12)17(19)20/h3-10H,2H2,1H3,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VALPEQSCKHJNMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40742871 |

Source

|

| Record name | N-Ethyl-3'-nitro[1,1'-biphenyl]-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40742871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365272-02-1 |

Source

|

| Record name | N-Ethyl-3'-nitro[1,1'-biphenyl]-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40742871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.